

Experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Dimethylamino)nicotinonitrile

Cat. No.: B047977

[Get Quote](#)

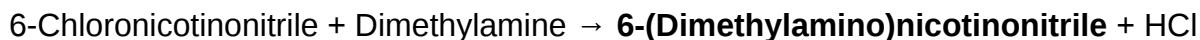
Application Notes: Synthesis of 6-(Dimethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **6-(Dimethylamino)nicotinonitrile**, a valuable building block in medicinal chemistry and materials science. The described method is based on the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile with dimethylamine. A practical and convenient approach involves the *in situ* generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a strong base. This method is notable for its operational simplicity and tolerance of the nitrile functional group.

Introduction


6-(Dimethylamino)nicotinonitrile is a substituted pyridine derivative of interest in the development of novel therapeutics and functional materials. The presence of the dimethylamino group and the nitrile moiety at the 3 and 6 positions of the pyridine ring, respectively, makes it a versatile intermediate for further chemical modifications. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction,

where the chlorine atom of 6-chloronicotinonitrile is displaced by a dimethylamino group. This protocol details a robust method for this transformation.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism on an electron-deficient pyridine ring. The electron-withdrawing nitrile group facilitates the attack of the nucleophile at the 6-position.

Overall Reaction:

Table of Reagents and Materials

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Role
6-Chloronicotinonitrile	<chem>C6H3ClN2</chem>	138.56	1.00 mmol (138.6 mg)	Starting Material
N,N-Dimethylformamide (DMF)	<chem>C3H7NO</chem>	73.09	2.00 mL	Reagent/Solvent
Potassium Hydroxide (KOH)	KOH	56.11	10.0-15.0 mmol	Base Catalyst
Water (H ₂ O)	H ₂ O	18.02	As needed	Solvent/Work-up
Diethyl Ether (Et ₂ O)	<chem>(C2H5)2O</chem>	74.12	As needed	Extraction Solvent

Experimental Protocol

This protocol is adapted from a general method for the nucleophilic aromatic substitution of aryl chlorides using dimethylamine generated in situ.[\[1\]](#)[\[2\]](#)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (2.00 mL) and a 10 M aqueous solution of potassium hydroxide (0.500 mL, 5.00 mmol).
- Initial Heating: Heat the mixture to reflux for 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.
- Addition of Starting Material: Add 6-chloronicotinonitrile (1.00 mmol, 138.6 mg) to the reaction mixture.
- Reaction: Heat the resulting mixture at 95 °C.
- Monitoring and Staged Base Addition: After 30 minutes of heating, add another portion of 10 M KOH solution (0.500 mL, 5.00 mmol). Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction has not reached completion, continue to add 0.500 mL portions of 10 M KOH every 30 minutes until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water.
 - Extract the aqueous layer with diethyl ether (3 x 20 mL).
 - Combine the organic extracts.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification:
 - Remove the solvent from the filtrate under reduced pressure to yield the crude product.
 - The crude **6-(Dimethylamino)nicotinonitrile** can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Expected Yield:

Isolated yields for similar nucleophilic aromatic substitution reactions using this method are reported to be in the range of 70-98%.^[1] The actual yield for **6-(Dimethylamino)nicotinonitrile** may vary depending on the specific reaction conditions and purification efficiency.

Characterization Data

Property	Value
Molecular Formula	C ₈ H ₉ N ₃ ^[3]
Molecular Weight	147.18 g/mol ^[3]
CAS Number	154924-17-1 ^[3]
IUPAC Name	6-(Dimethylamino)pyridine-3-carbonitrile ^[4]

Synthesis Workflow Diagram

Synthesis of 6-(Dimethylamino)nicotinonitrile

Reagents

6-Chloronicotinonitrile

DMF + KOH (aq)

Reaction

Mix DMF and KOH
Heat to reflux (5 min)Add 6-Chloronicotinonitrile
Heat at 95 °CStaged addition of KOH
Monitor by TLC

Work-up & Purification

Cool and Dilute with Water

Extract with Diethyl Ether

Dry and Concentrate

Purify (Chromatography/Recrystallization)

6-(Dimethylamino)nicotinonitrile

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **6-(Dimethylamino)nicotinonitrile**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Potassium hydroxide is corrosive and should be handled with care.
- N,N-Dimethylformamide is a skin and respiratory irritant.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The reaction generates dimethylamine, which is a flammable and toxic gas. Ensure adequate ventilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Experimental protocol for the synthesis of 6-(Dimethylamino)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047977#experimental-protocol-for-the-synthesis-of-6-dimethylamino-nicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com